molecular formula C7H4N2O2 B025226 4H-Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6

4H-Pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B025226
CAS No.: 109171-82-6
M. Wt: 148.12 g/mol
InChI Key: CJCQCWPVLWKLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound characterized by a fused ring structure containing nitrogen and oxygen atoms This compound is part of a broader class of heterocycles that are significant in organic chemistry due to their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method includes the use of secondary amides with adipoyl chloride and pimeloyl chloride in an iridium-catalyzed one-pot reaction . These methods typically yield the desired compound with good efficiency and under mild reaction conditions.

Industrial Production Methods: Industrial production of Pyrido[2,3-d][1,3]oxazin-4-one may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it reacts with active methylene compounds to form 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones . This reaction is significant for synthesizing compounds with pharmaceutical applications.

Common Reagents and Conditions: Common reagents used in the reactions of Pyrido[2,3-d][1,3]oxazin-4-one include carboxylic acid chlorides, secondary amides, and active methylene compounds. Reaction conditions often involve refluxing in organic solvents such as xylene or using iridium catalysts for one-pot reactions .

Major Products Formed: The major products formed from the reactions of Pyrido[2,3-d][1,3]oxazin-4-one include 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones and various pyrimidino derivatives . These products are valuable in medicinal chemistry for their potential therapeutic properties.

Scientific Research Applications

Pyrido[2,3-d][1,3]oxazin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex heterocyclic compounds. In biology and medicine, it is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for treating neurological disorders . Additionally, its derivatives have shown antitumor, antimicrobial, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of Pyrido[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Pyrido[2,3-d][1,3]oxazin-4-one can be compared with other similar compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds share structural similarities but differ in their biological activities and applications. Pyrido[2,3-d][1,3]oxazin-4-one is unique due to its specific inhibitory effects on enzymes and its potential therapeutic applications.

List of Similar Compounds:

Conclusion

Pyrido[2,3-d][1,3]oxazin-4-one is a versatile heterocyclic compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications. Continued investigation into its properties and applications will likely yield further insights and advancements in medicinal chemistry and related disciplines.

Properties

CAS No.

109171-82-6

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

pyrido[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H

InChI Key

CJCQCWPVLWKLNG-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=COC2=O

Canonical SMILES

C1=CC2=C(N=C1)N=COC2=O

Synonyms

4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI)

Origin of Product

United States

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